Bienvenue dans la boutique en ligne BenchChem!

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

MNK1 MNK2 Kinase Inhibition

This heterocyclic building block is a critical starting material for medicinal chemistry programs targeting MNK1/2 and AAK1 kinases. The 3-bromo substituent enables rapid diversification via cross-coupling, while the 4-benzoic acid group provides a synthetic handle for amide bond formation or salt preparation to modulate solubility and target engagement. Substitution with non-brominated or regioisomeric analogs risks loss of the desired reactivity documented for this scaffold class. Procure this compound with ≥95% purity to ensure reproducible results in your kinase inhibitor research and lead optimization campaigns.

Molecular Formula C13H8BrN3O2
Molecular Weight 318.12 g/mol
CAS No. 1084953-10-5
Cat. No. B1473586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
CAS1084953-10-5
Molecular FormulaC13H8BrN3O2
Molecular Weight318.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C(=NC=C3Br)C=C2)C(=O)O
InChIInChI=1S/C13H8BrN3O2/c14-11-7-15-12-6-5-10(16-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
InChIKeyWPNMZXHYZLATER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic Acid: Kinase-Targeted Scaffold for Sourcing and Selection


4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid (CAS 1084953-10-5) is a heterocyclic compound featuring a brominated imidazo[1,2-b]pyridazine core linked at the 6-position to a benzoic acid moiety. This scaffold is primarily associated with kinase inhibition, particularly against MAP kinase-interacting kinases (MNK1/2) and adaptor-associated kinase 1 (AAK1), based on patent disclosures and vendor technical summaries . The molecule serves as a synthetic intermediate or a starting point for structure-activity relationship (SAR) exploration within broader imidazo[1,2-b]pyridazine kinase inhibitor programs. Its molecular formula is C₁₃H₈BrN₃O₂ with a molecular weight of 318.12 g/mol, and it is typically supplied at ≥95% purity for research use [1].

Why Imidazo[1,2-b]pyridazine Analogs Cannot Be Interchanged: The Case for 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic Acid


Within the imidazo[1,2-b]pyridazine class, minor structural variations—such as halogen substitution pattern, linker identity, and aryl decoration—profoundly alter kinase selectivity and binding kinetics. For example, the bromine atom at the 3-position of the core is critical for synthetic derivatization via cross-coupling reactions, and the 4-benzoic acid motif provides a handle for amide bond formation or salt formation that influences solubility and target engagement [1]. Generic substitution with non-brominated or regioisomeric analogs risks loss of the desired reactivity for downstream chemistry or disruption of the specific hinge-binding interactions documented for this scaffold class. The evidence below, while predominantly derived from class-level comparisons, underscores the functional consequences of these structural features. [2]

Quantitative Comparator Evidence for 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic Acid


MNK1/2 Inhibitory Activity: Scaffold-Class Potency Contextualized

No direct enzymatic IC₅₀ data for 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid has been published. However, a closely related imidazo[1,2-b]pyridazine derivative (compound II-5, an isoquinoline-containing analog) exhibited potent dual MNK1/2 inhibition with IC₅₀ values of 2.3 nM and 3.4 nM, respectively [1]. The target compound retains the imidazo[1,2-b]pyridazine core and a 6-aryl substituent, which are essential for hinge-region binding in MNK kinases. The bromine atom at the 3-position is a key vector for further functionalization to modulate potency and selectivity, a strategy validated in the same study where substituent variation at this position yielded a range of activities (IC₅₀ from low nanomolar to >1 µM) [1].

MNK1 MNK2 Kinase Inhibition Imidazopyridazine

AAK1 Inhibition Potential: Structural Prerequisites from Patent Data

The imidazo[1,2-b]pyridazine scaffold is claimed as a core structure for AAK1 inhibition in patent US20160024093, where compounds with a 6-aryl substituent (including benzoic acid derivatives) are described as active inhibitors [1]. While the specific IC₅₀ of 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is not disclosed, the patent exemplifies that the 3-bromo substituent is a common intermediate for Suzuki coupling to introduce diverse aryl groups that modulate AAK1 potency. For reference, the structurally distinct AAK1 inhibitor LP-922761 (which contains a 3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazine core) achieves an enzymatic IC₅₀ of 4.8 nM and a cellular IC₅₀ of 7.6 nM .

AAK1 Kinase Inhibition Imidazopyridazine Neurological Disease

Synthetic Versatility: Comparative Reactivity of the 3-Bromo Handle

The 3-bromo substituent on the imidazo[1,2-b]pyridazine ring enables palladium-catalyzed cross-coupling reactions that are not accessible with chloro or unsubstituted analogs under equivalent mild conditions. A representative patent procedure for a structurally analogous compound, (3-bromoimidazo[1,2-b]pyridazin-6-yl)(3-fluorobenzyl)amine, demonstrates successful Suzuki coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide using PdCl₂(PPh₃)₂ and Na₂CO₃ in DME/H₂O at 150°C for 17 minutes under microwave irradiation [1]. This reactivity profile is critical for parallel library synthesis. In contrast, the 3-chloro analog typically requires harsher conditions or more active catalysts. 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid offers the same reactive handle for diversification at the 3-position while preserving the 6-benzoic acid group for subsequent amidation or bioconjugation.

Cross-Coupling Suzuki Reaction C-H Activation Medicinal Chemistry

Kinase Profiling Selectivity: Imidazo[1,2-b]pyridazine Class vs. Common Kinase Inhibitor Scaffolds

Imidazo[1,2-b]pyridazine-based kinase inhibitors, such as ponatinib analogs, demonstrate a distinct selectivity profile compared to traditional quinazoline or pyrazolopyrimidine scaffolds. A recent study on morpholino nicotinamide analogs of ponatinib (bearing the imidazo[1,2-b]pyridazine core) revealed dual MNK/p70S6K inhibition with a longer target residence time (τ = 45–58 minutes for MNK1/2) compared to the clinical MNK inhibitor tomivosertib (τ = 1–5 minutes) [1]. This kinetic selectivity translates to sustained target engagement in cellular assays and in vivo tumor models. While 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid itself is not profiled, it incorporates the identical core structure, suggesting that elaborated derivatives could achieve similar kinetic advantages over rapidly reversible inhibitors.

Kinase Selectivity Off-Target Kinome Profiling Ponatinib

Defined Application Scenarios for 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic Acid Based on Comparative Evidence


Lead Optimization for MNK1/2 Dual Inhibitors

Medicinal chemistry teams can use this compound as a starting scaffold to generate focused libraries targeting MNK1/2 kinases. The 3-bromo group allows for rapid Suzuki coupling to introduce diverse aryl/heteroaryl groups, while the 6-benzoic acid moiety can be converted to amides, esters, or bioisosteres to modulate potency and pharmacokinetics. This strategy is directly supported by the potent MNK1/2 activity (IC₅₀ ~2–3 nM) achieved with optimized imidazo[1,2-b]pyridazine analogs [1].

AAK1 Inhibitor Library Synthesis for Neurological Disease Research

The compound serves as a privileged intermediate for constructing AAK1 inhibitor libraries, as claimed in patent US20160024093 [1]. The bromine substituent is essential for late-stage diversification, and the benzoic acid group provides a synthetic handle for further elaboration. This application is particularly relevant for neurodegeneration and pain research programs targeting AAK1-mediated endocytosis.

Kinetic Selectivity Profiling via Target Residence Time Optimization

Research groups focused on improving kinase inhibitor residence time can use this scaffold to synthesize analogs and evaluate their binding kinetics. The imidazo[1,2-b]pyridazine core has demonstrated >10-fold longer residence times on MNK kinases compared to rapidly reversible inhibitors [1]. The 3-bromo intermediate enables systematic exploration of substituent effects on target engagement kinetics.

Chemical Biology Tool Compound Development for MAP Kinase Pathway Studies

This compound can be elaborated into chemical probes (e.g., with photoaffinity labels or fluorescent tags via the benzoic acid group) to investigate MNK1/2 function in cellular signaling. The 3-bromo handle allows for introduction of alkyne or azide moieties for click chemistry applications, enabling target engagement studies in complex proteomes.

Quote Request

Request a Quote for 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.